Opa protein, Neisseria meningitidis
Description
Structural Organization and Topology
Opa proteins are predicted to have a conserved structural framework, featuring transmembrane domains that anchor the protein in the outer membrane and surface-exposed loops that interact with the host environment. oup.comresearchgate.net
The core structure of an Opa protein is a β-barrel, composed of eight antiparallel β-strands that traverse the outer membrane. oup.com This β-barrel structure forms a stable anchor within the bacterial membrane. The transmembrane domains exhibit a high degree of conservation among different Opa proteins. researchgate.net
Extending from the β-barrel are four surface-exposed loops. nih.govoup.com Three of these loops contain regions of significant sequence variation, which are crucial for the diverse receptor specificities of Opa proteins. oup.comnih.gov These variable regions are categorized as:
Semi-Variable (SV) Region: Located in the first putative extracellular loop. oup.comnih.gov
Hypervariable Regions (HV1 and HV2): Found in the second and third putative extracellular loops, respectively. These regions exhibit the most extensive sequence diversity. oup.comnih.gov
This structural arrangement places the variable regions at the bacterial surface, where they can readily interact with host cell receptors, such as members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family and heparan sulfate (B86663) proteoglycans. nih.govcolumbuslabs.org The sequence variations within these loops dictate the specific binding partners and the resulting host cell response, which can range from simple adhesion to invasion. nih.gov
Genetic Organization of opa Loci in Neisseria meningitidis
| Locus Name | Typical Number in N. meningitidis |
| opaA | 1 |
| opaB | 1 |
| opaD | 1 |
| opaJ | 1 |
This table summarizes the common opa loci found in Neisseria meningitidis.
Mechanisms Generating Opa Protein Diversity
The remarkable diversity of Opa proteins is a result of several genetic mechanisms that actively shuffle and modify the opa gene repertoire.
A primary driver of Opa protein variation is intragenomic recombination, or gene conversion, between the different opa loci within a single meningococcal genome. nih.govnih.gov This process can lead to the replacement of a portion of one opa gene with the corresponding sequence from another opa locus, creating a new mosaic allele. nih.govnih.gov This shuffling of the semi-variable and hypervariable regions generates novel combinations of surface-exposed loops, altering the antigenic properties and receptor specificities of the expressed Opa proteins. nih.gov Studies have shown that the majority of changes in opa alleles arise from recombination among existing alleles, leading to either the duplication of an entire allele at a different locus or the formation of these mosaic alleles. nih.govnih.gov
Horizontal gene transfer plays a significant role in the evolution of Neisseria meningitidis and contributes to the diversity of its opa genes. nih.gov The bacterium is naturally competent, meaning it can take up and incorporate DNA from its surroundings, including from other meningococcal strains. nih.gov This allows for the acquisition of novel opa alleles from other bacteria, further expanding the repertoire of Opa proteins. nih.gov While the exchange of opa alleles between different Neisseria species appears to be rare, the import of alleles from other N. meningitidis strains is a key mechanism for generating genetic and antigenic diversity within the population. nih.govnih.gov
| Mechanism | Description | Outcome |
| Intragenomic Recombination | Exchange of genetic material between different opa loci within the same chromosome. | Creation of mosaic opa alleles with novel combinations of variable regions. |
| Gene Conversion | Non-reciprocal transfer of genetic information from one opa allele to another. | Replacement of a segment of an opa gene, leading to altered protein sequence. |
| Horizontal Gene Transfer | Acquisition of new opa alleles from other Neisseria meningitidis strains. | Introduction of entirely new Opa protein variants into a strain's repertoire. |
This table outlines the key genetic mechanisms responsible for generating the vast diversity of Opa proteins in Neisseria meningitidis.
Unraveling the Subtleties of Pathogenicity: Point Mutations in the Variable Regions of Neisseria meningitidis' Opa Proteins
The ability of Neisseria meningitidis, a formidable human pathogen, to successfully colonize its host and cause life-threatening diseases such as meningitis and septicemia is intricately linked to its repertoire of outer membrane proteins. Among these, the opacity-associated (Opa) proteins are key players, mediating adhesion to host cells and modulating the immune response. The remarkable variability of Opa proteins, arising from genetic alterations, allows the bacterium to adapt to diverse host environments and evade immune surveillance. This article delves into the specific role of point mutations within the variable regions of Opa proteins, exploring how these minute changes in the genetic code can have profound consequences on protein function and bacterial pathogenesis.
Properties
CAS No. |
156319-92-5 |
|---|---|
Molecular Formula |
C14H17NO |
Synonyms |
Opa protein, Neisseria meningitidis |
Origin of Product |
United States |
Molecular Biology of Opa Proteins
Structure and Conformation
Opa proteins are characterized by a conserved β-barrel structure, a common feature of many outer membrane proteins in Gram-negative bacteria. oup.comnih.gov This barrel is composed of eight antiparallel β-strands that traverse the outer membrane, connected by four surface-exposed loops and three periplasmic turns. oup.com The significant structural variability, and thus functional diversity, of Opa proteins arises from three of these extracellular loops: a semi-variable (SV) region in loop 1 and two hypervariable (HV1 and HV2) regions in loops 2 and 3. oup.comnih.govnih.gov These hypervariable regions are responsible for the specific binding to different host receptors. acs.orgnih.gov The proper three-dimensional conformation of these loops is crucial for receptor interaction, as denatured Opa proteins lose their binding capacity. nih.gov
Genetic Characteristics and Phase Variation
A hallmark of Opa proteins is their expression is subject to phase variation, a process that allows the bacteria to switch the expression of these proteins on and off at a high frequency. nih.govox.ac.uk This is controlled by changes in the number of pentameric "CTCTT" coding repeat (CR) sequences within the 5' end of the opa genes. nih.govox.ac.uk Slipped-strand mispairing during DNA replication can lead to the addition or deletion of these repeat units, causing a frameshift mutation that results in either a full-length, functional protein ("on" phase) or a truncated, non-functional protein ("off" phase). nih.govox.ac.uk
Neisseria meningitidis typically possesses four opa gene loci (opaA, opaB, opaD, and opaJ) that are dispersed throughout its genome. frontiersin.orgoup.comnih.gov The rate of phase variation can differ between these genes, with those having longer CR tracts generally showing higher variation rates. nih.gov Furthermore, horizontal genetic exchange and recombination between these loci, both within the same bacterium and between different meningococcal strains, contribute to the immense antigenic diversity of Opa proteins. nih.gov
Table 1: Key Genes Involved in Opa Protein Expression
| Gene Locus | Function | Key Characteristics |
| opaA | Encodes an Opa protein variant. | Subject to phase variation and homologous recombination. frontiersin.org |
| opaB | Encodes an Opa protein variant. | Subject to phase variation and homologous recombination. frontiersin.org |
| opaD | Encodes an Opa protein variant. | Subject to phase variation and homologous recombination. frontiersin.org |
| opaJ | Encodes an Opa protein variant. | Subject to phase variation and homologous recombination. frontiersin.org |
Regulation of Opa Protein Expression: Phase Variation
Molecular Mechanism of Translational Phase Variation
The core of Opa phase variation lies in the genetic structure of the opa genes themselves. Alterations within a specific repetitive DNA sequence determine whether a complete, functional Opa protein is synthesized or if translation is terminated prematurely.
Role of Pentameric Coding Repeats (CTCTT)
Within the 5' coding region of each opa gene, which encodes the leader peptide of the protein, there is a series of short, repetitive DNA sequences. mpg.de The most common of these is the pentameric (5 base pair) repeat with the sequence CTCTT. nih.govresearchgate.net The number of these CTCTT repeats is the critical factor that dictates the translational reading frame of the gene. researchgate.net For a full-length, functional Opa protein to be produced, the number of repeats must maintain the correct downstream reading frame. A change in the number of these repeats can shift the reading frame, leading to the introduction of a premature stop codon, which halts protein synthesis and results in a truncated, non-functional protein. researchgate.net
Slipped-Strand Mispairing During DNA Replication
The number of CTCTT repeats is altered through a mechanism called slipped-strand mispairing, which occurs during DNA replication. researchgate.netwikipedia.org In regions of the DNA with tandem repeats, the newly synthesizing DNA strand can temporarily detach from the template strand and then re-anneal in a misaligned position. wikipedia.org
If the new strand slips backward and loops out one or more repeat units, DNA polymerase may replicate that section again, leading to an insertion of repeats. Conversely, if the template strand slips and loops out, the new strand will be synthesized with fewer repeat units, resulting in a deletion. wikipedia.org This gain or loss of repeat units changes the total length of the repetitive sequence. Because the repeat unit (CTCTT) is five base pairs long, and the genetic code is read in triplets (three base pairs), the addition or subtraction of these pentameric units shifts the reading frame, toggling the expression of the Opa protein between an "on" and "off" state. researchgate.netresearchgate.net
Frequency and Dynamics of Opa Phase Variation
Opa phase variation occurs at a high frequency, enabling rapid adaptation within a meningococcal population. The rate of switching between "on" and "off" states for different opa genes has been measured to be between 6.4 x 10⁻⁴ and 6.9 x 10⁻³ per cell per generation. nih.gov This high rate ensures that a diverse population of bacteria with different Opa expression patterns is always present.
The dynamics of this variation are also influenced by the number of repeats; opa genes with longer tracts of CTCTT repeats tend to have higher rates of phase variation. nih.gov Since Neisseria meningitidis typically has up to four opa gene loci, each capable of independent phase variation, the potential for generating antigenic diversity is substantial. psu.edu This creates a heterogeneous bacterial population, increasing the likelihood that some individuals will have an Opa phenotype well-suited for a particular host environment, such as initial colonization or invasion. nih.govnih.gov
Table 1: Characteristics of Opa Protein Phase Variation
| Feature | Description |
| Regulatory Mechanism | Translational Phase Variation oup.com |
| Genetic Element | Pentameric (CTCTT) coding repeats nih.govresearchgate.net |
| Molecular Process | Slipped-Strand Mispairing researchgate.nettaylorandfrancis.com |
| Switch Frequency | 6.4 x 10⁻⁴ to 6.9 x 10⁻³ per cell per generation nih.gov |
| Outcome | Reversible "on" and "off" switching of individual Opa protein expression researchgate.net |
Phenotypic Consequences of Opa Phase Variation on Bacterial Properties
The phase variation of Opa proteins has significant consequences for the bacterium's interaction with its human host, directly influencing its ability to cause disease.
Adhesion and Invasion: Different Opa protein variants can bind to specific host cell receptors, such as members of the Carcinoembryonic Antigen-related Cell Adhesion Molecule (CEACAM) family. oup.comnih.gov This allows the bacteria to adhere to and, in some cases, invade various cell types, including epithelial and endothelial cells. psu.edunih.gov By switching different opa genes on or off, the bacterium can alter its tissue tropism and its capacity to colonize the nasopharynx or invade deeper tissues. nih.govnih.gov
Immune Evasion: The ability to change the surface-exposed Opa proteins serves as a potent immune evasion strategy. nih.gov Antibodies produced by the host against one Opa variant will be ineffective if the bacterium switches to expressing a different variant. This antigenic variation allows the meningococcal population to evade the host's adaptive immune response. nih.gov
Interaction with Immune Cells: The expression of specific Opa proteins can modulate interactions with phagocytic cells like neutrophils. asm.org Some Opa variants promote strong binding to neutrophils, leading to phagocytosis and killing, while bacteria that switch to an "Opa-off" state or express a different Opa variant may better avoid this clearance mechanism. asm.org This dynamic interaction is crucial for surviving the host's innate immune response.
Bacterial Aggregation: Opa protein expression can promote aggregation between bacterial cells, which influences the colony's appearance (hence the name "opacity" proteins) and may play a role in biofilm formation and resistance to serum-mediated killing. oup.com
Opa Protein Interactions with Host Cells and Tissues
Identification and Characterization of Cognate Host Receptors
The host receptor tropism of meningococcal Opa proteins is primarily directed towards two main classes of molecules: the carcinoembryonic antigen-related cell adhesion molecules (CEACAMs) and heparan sulfate (B86663) proteoglycans (HSPGs). oup.comcolumbuslabs.org
A significant number of N. meningitidis Opa variants recognize members of the human CEACAM family as their receptors. psu.edu This interaction is a direct protein-protein binding event that occurs at the N-terminal immunoglobulin-like (IgV-like) domain of the CEACAM receptor. nih.gov Binding of Opa proteins to CEACAMs can trigger bacterial uptake into host cells. psu.edu
Different Opa variants exhibit distinct specificities for various CEACAM family members. Studies have demonstrated that meningococcal Opa proteins can bind to CEACAM1, CEACAM3, CEACAM5, and CEACAM6. psu.edu For instance, in N. meningitidis strain H44/76, the OpaA and OpaJ proteins bind to CEACAM1, while OpaB and OpaD proteins bind to both CEACAM1 and CEACAM5 (also known as CEA). oup.com The specific Opa-CEACAM interactions can influence the subsequent cellular response. For example, while both CEACAM1 and CEACAM3 can mediate the internalization of Neisseria, the signaling pathways they trigger differ. oup.com The expression of CEACAMs on host cells can be upregulated by inflammatory cytokines, which can in turn lead to increased Opa-dependent bacterial binding and invasion. psu.edunih.gov
Table 1: Specificity of N. meningitidis H44/76 Opa Proteins for CEACAM Receptors
| Opa Protein | CEACAM Receptor Specificity |
|---|---|
| OpaA | CEACAM1 |
| OpaJ | CEACAM1 |
| OpaB | CEACAM1, CEACAM5 (CEA) |
| OpaD | CEACAM1, CEACAM5 (CEA) |
In addition to CEACAMs, a subset of Opa proteins, often referred to as OpaHS, utilize heparan sulfate proteoglycans (HSPGs) as host cell receptors. columbuslabs.orgd-nb.info This interaction is crucial for the adhesion and invasion of certain host cell types.
OpaHS proteins can engage with the glycosaminoglycan side chains of various HSPGs on the host cell surface. d-nb.info These include both glycosylphosphatidylinositol (GPI)-linked proteoglycans and transmembrane syndecan family members, such as syndecan-1 and syndecan-4. researchgate.net The binding of Opa proteins to these HSPGs can initiate signaling cascades within the host cell that lead to cytoskeletal rearrangements and subsequent bacterial engulfment. d-nb.info It has been noted that some Opa variants may possess domains with specificity for both proteoglycans and CEACAM receptors. nih.gov
The interaction of Opa proteins with the host is not always direct. Some Opa proteins can indirectly engage with components of the extracellular matrix (ECM) and integrin receptors. This is particularly evident for OpaHS variants, which, in addition to binding HSPGs, can also interact with ECM proteins like vitronectin and fibronectin. d-nb.info This interaction allows the bacteria to use these ECM proteins as a bridge to connect with host cell integrins, such as αvβ3 and α5β1. d-nb.info This trimolecular complex formation can then trigger integrin-mediated uptake of the bacteria into epithelial cells. d-nb.infonih.gov Interestingly, this indirect engagement of integrins often appears to be dependent on the initial binding of OpaHS to HSPGs. d-nb.info While some studies suggest a role for Opa proteins in binding to ECM components, others have found that Opa expression is not essential for the adhesion of N. meningitidis to fibronectin and certain types of collagen. nih.gov
Indirect Engagement of Extracellular Matrix (ECM) Proteins and Integrins
Vitronectin and Fibronectin as Bridging Molecules
While some Opa proteins can directly bind to host cell receptors, others employ a more indirect strategy, utilizing components of the extracellular matrix (ECM) as a bridge to the cell surface. Vitronectin and fibronectin, two key glycoproteins of the ECM, are often exploited by Neisseria meningitidis for this purpose. The Opc outer membrane protein, in particular, has been shown to interact with these molecules. nih.govnih.gov This interaction is not merely a simple tethering; it is a specific molecular event that facilitates a tighter association with host cells.
Studies have demonstrated that the Opc protein can bind to vitronectin and, to a lesser extent, fibronectin, which in turn connect to their respective integrin receptors on the host cell surface. nih.govwjgnet.com This trimolecular complex—Opc-vitronectin/fibronectin-integrin—is crucial for the subsequent invasion of endothelial cells. nih.gov Interestingly, research indicates that Opc preferentially binds to the "activated" conformation of vitronectin, a form that exposes critical binding sites. nih.gov This specificity highlights the bacterium's ability to recognize and exploit specific physiological states of host proteins. The binding of vitronectin to Opa-expressing Neisseria has been shown to significantly increase the invasion of epithelial cells. nih.gov
Cellular Adhesion and Invasion Mechanisms
The interaction between Opa proteins and host cells is a highly dynamic process that goes beyond simple attachment, often leading to the internalization of the bacterium. This process is governed by the specific Opa variants expressed by the bacterium and the corresponding receptors available on the host cell.
Determinants of Adhesion Specificity and Strength
The remarkable specificity of Opa protein interactions is rooted in their structural diversity. Opa proteins are characterized by eight transmembrane β-strands connected by four surface-exposed loops. oup.com Two of these loops, termed hypervariable regions (HV1 and HV2), exhibit significant sequence variation, which dictates their receptor tropism. oup.comnih.gov This variation allows different Opa proteins to recognize and bind to a range of host receptors, primarily members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family and heparan sulfate proteoglycans (HSPGs). wjgnet.comcolumbuslabs.org
The strength and outcome of the interaction—whether it leads to simple adhesion or full-blown invasion—are determined by the specific combination of the Opa variant and the host cell receptor. nih.govpsu.edu For instance, different Opa proteins from the same N. meningitidis strain can exhibit distinct binding preferences for different CEACAMs, such as CEACAM1, CEACAM3, CEACAM5, and CEACAM6. nih.gov This differential recognition allows the bacterium to target a variety of cell types, including epithelial cells, endothelial cells, and various immune cells. oup.comresearchgate.net The expression of multiple opa genes, which undergo phase variation, provides the meningococcus with a versatile toolkit to adapt to different host environments. nih.govox.ac.uk
| Opa Protein Class | Primary Host Receptors | Cellular Outcome | References |
| OpaCEA | Carcinoembryonic antigen-related cell adhesion molecules (CEACAMs) | Adhesion, Invasion, Immune modulation | oup.com, columbuslabs.org, nih.gov |
| OpaHS | Heparan sulfate proteoglycans (HSPGs) | Adhesion, Invasion | d-nb.info, columbuslabs.org |
Host Cell Signaling Pathways Triggered by Opa-Receptor Engagement
The binding of Opa proteins to their cognate receptors is not a passive event; it initiates a cascade of intracellular signaling events within the host cell, ultimately coopting the cell's own machinery to facilitate bacterial uptake.
A crucial aspect of Opa-mediated signaling is the activation of non-receptor protein tyrosine kinases (PTKs). The Src family of kinases, in particular, plays a pivotal role in the internalization process following Opa-receptor engagement. nih.govnih.gov Upon binding of Opa-expressing Neisseria to host cells, an increase in Src kinase activity is observed. nih.gov This activation is essential for the cytoskeletal rearrangements required for bacterial engulfment. Experiments using Src-deficient cells or inhibitors of Src kinases have demonstrated a significant reduction in bacterial invasion, confirming the critical role of this signaling pathway. nih.gov The phosphorylation of downstream targets by Src kinases, including focal adhesion kinase (FAK), is thought to orchestrate the necessary changes in the actin cytoskeleton.
Host cell membranes are not homogenous structures; they contain specialized microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. johnshopkins.edu These rafts function as signaling platforms, concentrating receptors and signaling molecules. Several studies have indicated that Opa-mediated entry into certain host cells, particularly epithelial cells, is dependent on the integrity of these lipid rafts. nih.govuni-konstanz.de The clustering of CEACAM receptors, such as CEACAM1 and CEACAM6, within these microdomains upon bacterial binding appears to be a critical step for initiating the internalization process. nih.gov Disruption of lipid rafts through cholesterol depletion has been shown to inhibit the uptake of Neisseria expressing certain Opa variants. nih.gov This suggests that the bacterium hijacks these pre-existing signaling hubs to efficiently trigger its uptake.
A fascinating and complex signaling pathway initiated by Opa protein interaction involves the enzyme acid sphingomyelinase (ASM) and the subsequent formation of the lipid second messenger, ceramide. d-nb.infonih.gov Upon binding of OpaHS-expressing Neisseria to host cells, ASM is activated. d-nb.info This enzyme hydrolyzes sphingomyelin (B164518) in the host cell membrane to generate ceramide. nih.govnih.gov The localized accumulation of ceramide leads to the formation of ceramide-enriched membrane domains. These domains can induce membrane reorganization and inward budding, facilitating the engulfment of the bacteria. nih.gov This mechanism highlights how Neisseria meningitidis can manipulate the lipid composition of the host cell membrane to drive its own internalization.
| Signaling Component | Role in Opa-Mediated Invasion | References |
| Src Family Kinases | Activation leads to phosphorylation of downstream targets and cytoskeletal rearrangement. | nih.gov, nih.gov |
| Lipid Rafts | Act as platforms for receptor clustering and signal initiation for certain Opa-CEACAM interactions. | nih.gov, uni-konstanz.de |
| Acid Sphingomyelinase (ASM) | Activated upon OpaHS binding, leading to ceramide production. | d-nb.info, nih.gov |
| Ceramide | Induces membrane reorganization and facilitates bacterial engulfment. | d-nb.info, nih.gov |
Opa Protein Modulation of Host Immune Cell Functions
The interaction of Opa proteins with host immune cells is a critical determinant of the outcome of meningococcal infection, influencing both innate and adaptive immune responses. nih.govoup.com
Interactions with T Lymphocytes: Proliferation and Activation
The engagement of Opa proteins with T lymphocytes presents a complex and somewhat contradictory picture. Opa proteins can directly interact with CEACAM1, a receptor expressed on activated T cells. nih.govasm.orgasm.orgnih.gov Given that CEACAM1 can function as an inhibitory receptor, it has been proposed that this interaction could lead to the suppression of T-cell activation and proliferation, thereby dampening the adaptive immune response. nih.govoup.com Indeed, some studies have reported that Opa-expressing Neisseria can inhibit T-cell functions. nih.govnih.gov
Table 2: Effects of Neisseria meningitidis Opa Protein on T Lymphocyte Function
| Finding | Experimental System | Outcome on T-Cell Proliferation | Implication |
| Opa-CEACAM1 interaction can be inhibitory. | In vitro studies with N. gonorrhoeae. | Inhibition of CD4+ T-cell responses. | Potential for immune evasion. nih.govnih.gov |
| Both Opa+ and Opa- N. meningitidis induce proliferation. | In vitro studies with human CD4+ T cells. | Sustained proliferation and cytokine production. | Bacterial factors other than Opa may be dominant in T-cell activation. nih.govasm.orgasm.org |
| Purified Opa is highly immunogenic for T cells. | In vitro studies with human T cells. | Stronger proliferative responses compared to Opc and PorA. | Opa protein contains potent T-cell epitopes. nih.gov |
Interactions with B Lymphocytes: Antibody Production and Cell Fate
The interaction of Opa proteins with B lymphocytes appears to be a strategy employed by pathogenic Neisseria to subvert the humoral immune response. Studies, primarily with Neisseria gonorrhoeae, have shown that the binding of Opa proteins to CEACAM1, which can be expressed on B cells, leads to a suppression of antibody production. oup.com This interaction has also been shown to induce cell death in B lymphocytes. oup.com This inhibitory effect on B cells could contribute to the high rates of repeated infections observed with pathogenic Neisseria, as it would impair the development of a robust and protective antibody response. oup.comasm.org The enhanced B-cell response observed after meningococcal infection or vaccination with outer membrane vesicle preparations containing Opa proteins is thought to be driven by the presence of immunodominant helper T-cell epitopes within the Opa proteins, which would stimulate T-cell help for B cells. nih.govasm.org
Table 3: Interactions of Neisserial Opa Protein with B Lymphocytes
| Interaction | Consequence | Potential Impact on Host |
| Opa binding to CEACAM1 on B cells | Inhibition of antibody production | Impaired humoral immunity, facilitating bacterial persistence and re-infection. oup.com |
| Opa binding to CEACAM1 on B cells | Induction of B-cell death | Reduction in the pool of antibody-producing cells. oup.com |
Interactions with Phagocytic Cells (e.g., Neutrophils, Macrophages)
Opa proteins play a significant role in the interaction of Neisseria meningitidis with professional phagocytes, particularly neutrophils. nih.gov This interaction facilitates the nonopsonic phagocytosis of the bacteria, meaning uptake in the absence of antibodies or complement. nih.gov Multiple CEACAM receptors expressed on neutrophils, including CEACAM1, CEACAM3, and CEACAM6, can be engaged by different Opa variants, leading to effective bacterial adhesion and subsequent engulfment. oup.com The binding of Opa proteins to these receptors can also trigger a potent oxidative burst in neutrophils, a critical bactericidal mechanism. oup.comasm.org The competence of an individual Opa protein to interact with CEACAM1 has been directly correlated with its ability to induce this oxidative response. oup.com However, it is important to note that some Opa variants have evolved to bind to certain CEACAMs while avoiding CEACAM3, which is a potent trigger of phagocytosis. This may represent a strategy to colonize epithelial surfaces while evading clearance by neutrophils.
The interaction of Opa proteins with macrophages is less well-defined. While macrophages are important in controlling meningococcal infections, studies suggest that the recognition of N. meningitidis by macrophages can be independent of Opa proteins. Research has shown that the class A macrophage scavenger receptor (SR-A) is a major nonopsonic receptor for N. meningitidis on macrophages, and this recognition does not depend on Opa or Opc proteins. nih.gov
Table 4: Opa Protein Interactions with Phagocytic Cells
| Phagocytic Cell | Key Receptors | Outcome of Interaction |
| Neutrophils | CEACAM1, CEACAM3, CEACAM6 | Nonopsonic phagocytosis, stimulation of oxidative burst, effective bacterial killing. oup.comnih.govasm.org |
| Macrophages | Class A Scavenger Receptor (SR-A) (Opa-independent) | Nonopsonic phagocytosis. nih.gov |
Influence on Innate Inflammatory Responses in Epithelial Cells
Beyond their role in bacterial entry, Opa proteins can modulate the innate inflammatory responses of epithelial cells. The binding of meningococcal Opa proteins to CEACAM1 on epithelial cells has been shown to suppress the inflammatory signals initiated by other bacterial components. Specifically, this interaction can reduce the Toll-like receptor 2 (TLR2)-initiated, NF-κB-dependent inflammatory responses. oup.com This suggests that by engaging CEACAM1, Neisseria meningitidis can actively dampen the host's early warning system, creating a more favorable environment for colonization and persistence at mucosal surfaces. oup.com
Role of Opa Proteins in Neisseria Meningitidis Colonization and Invasive Disease
Contribution to Initial Nasopharyngeal Colonization and Persistence
The initial step in meningococcal disease is the colonization of the nasopharyngeal mucosa. Opa proteins are significantly involved in this process by facilitating the adhesion of N. meningitidis to epithelial cells. oup.comnih.gov This adherence is a critical prerequisite for establishing a persistent infection. oup.com The expression of Opa proteins is a common feature of N. meningitidis isolates from both carriers and individuals with invasive disease. nih.gov
The phase variation of Opa protein expression, a high-frequency on/off switching of gene expression, allows the meningococcal population to adapt to the host environment. nih.govmicrobiologyresearch.org This variation is controlled by changes in the number of pentameric repeats (5'-CTCTT-3') within the coding sequence of the opa genes. nih.govmpg.de This rapid adaptation is likely crucial for the bacterium's ability to colonize and persist in the human nasopharynx. nih.gov Studies have shown that a majority of opa genes in disease-causing isolates are in the 'on' phase, highlighting the importance of these proteins during invasive disease. nih.gov
Role in Epithelial and Endothelial Barrier Translocation
Following colonization, N. meningitidis can breach the epithelial and endothelial barriers to enter the bloodstream and potentially the central nervous system. oup.complos.org Opa proteins are instrumental in this translocation process. They mediate the invasion of both epithelial and endothelial cells. nih.govoup.com
Different Opa variants exhibit distinct tropisms for different cell types. For instance, some studies have shown that while several Opa proteins (A, B, and D) can increase bacterial attachment and invasion of endothelial cells, OpaB is particularly effective in facilitating attachment to and invasion of various human epithelial cells. nih.gov The interaction of Opa proteins with host cell receptors, primarily members of the carcinoembryonic antigen-related cell adhesion molecule (CEACAM) family, triggers bacterial uptake. asm.orgpsu.edu The expression of some CEACAM receptors, like CEACAM1, can be upregulated by proinflammatory cytokines, which are abundant during meningococcal infection. This upregulation leads to increased Opa-dependent bacterial binding and invasion of endothelial cells, suggesting a significant role in the pathogenesis of invasive disease. asm.orgpsu.edu
Table 1: Role of Specific Opa Variants in Host Cell Interaction
| Opa Variant | Receptor Specificity | Role in Adhesion/Invasion | References |
|---|---|---|---|
| OpaA | CEACAM1 | Binds to CEACAM1 but shows limited effect on attachment to some epithelial cells. | nih.govnih.gov |
| OpaB | CEACAM1, CEA | Facilitates significant attachment to and invasion of human epithelial and endothelial cells. | nih.govnih.gov |
| OpaD | CEACAM1, CEA | Confers intermediate attachment to epithelial cells and increases invasion of endothelial cells. | nih.govnih.gov |
| OpaJ | CEACAM1 | Binds to CEACAM1. | nih.gov |
Opa Protein Repertoire and Association with Hyperinvasive Meningococcal Lineages
Neisseria meningitidis strains are classified into different clonal complexes, some of which are considered "hyperinvasive" due to their increased propensity to cause invasive disease. Research has revealed that specific combinations of Opa protein variants, known as the Opa repertoire, are consistently associated with these hyperinvasive lineages. asm.orgnih.govnih.gov This suggests that particular sets of Opa proteins may confer a fitness advantage to these virulent strains. ox.ac.uknih.gov
Most meningococcal isolates can express up to four different Opa proteins from four distinct gene loci (opaA, opaB, opaD, and opaJ). asm.orgnih.gov Although the diversity of opa genes and their encoded proteins is high, the distribution of these variants is not random. nih.govnih.gov Specific combinations of Opa variants have been found to be associated with the same clonal complexes over long periods and across different geographical locations. nih.govnih.gov For example, the ST-4 and ST-5 complexes have been shown to have similar Opa repertoires. nih.gov This structured distribution has important implications for understanding meningococcal pathogenesis and for the development of vaccines. ox.ac.ukasm.org
Table 2: Association of Opa Repertoires with Hyperinvasive Meningococcal Lineages
| Hyperinvasive Clonal Complex | Associated Opa Repertoire Characteristics | References |
|---|---|---|
| ST-1, ST-4, ST-5, ST-8, ST-11, ST-32, ST-41/44 | Particular sets of Opa protein variants are consistently associated with each clonal complex. | nih.govnih.gov |
| ST-4 and ST-5 complexes | Exhibit similar Opa repertoires, differing mainly in the opaB allele and the presence of the opaJ locus. | nih.gov |
| ST-11 complex (MenW) | Elevated repeat numbers in outer-membrane protein genes, including Opa, suggest higher phase-variation rates, potentially enhancing immune evasion. | nih.gov |
Opa-Mediated Immune Evasion Strategies in the Host Environment
To establish and maintain an infection, N. meningitidis must evade the host's immune system. Opa proteins contribute significantly to this immune evasion through several mechanisms. oup.comnih.gov
Adaptation to Host Immune Pressure through Antigenic Variation
The high frequency of phase variation of Opa proteins allows N. meningitidis to alter its surface antigens rapidly. nih.govmpg.de This antigenic variation is a key strategy for evading the host's adaptive immune response. mpg.de By switching the expression of different Opa variants, the bacterium can avoid recognition by antibodies generated against previously expressed variants. oup.com The ability to turn off Opa expression entirely (transparent phenotype) is also a crucial immune evasion mechanism, as Opa proteins are known to be immunogenic. oup.com
The rate of phase variation can differ between opa genes, with some studies indicating rates between 6.4 × 10⁻⁴ and 6.9 × 10⁻³ per cell per generation. nih.gov This dynamic process allows for a flexible adaptation to the selective pressures of the host immune system. microbiologyresearch.org
Opa Proteins As Vaccine Candidates Against Neisseria Meningitidis
Immunogenic Properties of Opa Proteins
Opa proteins are highly immunogenic and have been shown to elicit critical immune responses in humans. nih.gov Studies have demonstrated that individuals infected with N. meningitidis develop antibodies against Opa proteins, indicating their ability to stimulate the human immune system. nih.gov The primary evidence supporting their potential as vaccine candidates lies in their capacity to induce bactericidal antibodies. nih.govnih.gov
Challenges in Vaccine Design Due to Antigenic Diversity and Phase Variation
Despite their immunogenic potential, the development of an effective Opa-based vaccine is complicated by two significant biological phenomena: the vast antigenic diversity of Opa proteins and their ability to undergo phase variation. plos.orgnih.gov
The primary challenge in creating a broadly protective Opa vaccine is the extensive antigenic diversity within this protein family. nih.gov There are hundreds of known allelic variants of the opa gene. plos.org This diversity is concentrated in specific regions of the protein that are exposed on the bacterial surface.
Opa proteins feature four surface-exposed loops. Three of these loops contain regions of sequence variability: a semi-variable (SV) region in loop 1 and two hypervariable (HV1 and HV2) regions in loops 2 and 3, respectively. nih.gov These hypervariable regions are particularly important as they form the binding sites for host cell receptors and are also the primary targets for bactericidal antibodies. plos.org The high degree of sequence variation in these regions means that an antibody generated against one Opa variant may not recognize and neutralize a meningococcal strain expressing a different Opa variant. nih.govplos.org
Adding another layer of complexity is the phenomenon of phase variation, which refers to the ability of N. meningitidis to switch the expression of its opa genes on and off. A single meningococcal strain typically possesses four distinct opa genes, and their expression can be independently regulated. plos.org This "on-or-off" switching allows the bacterial population to rapidly alter the combination of Opa proteins present on its surface.
From a vaccine perspective, this means that even if a vaccine elicits a strong immune response against one or more specific Opa proteins, the bacteria could potentially evade this immunity by simply switching off the expression of the targeted Opa variants. plos.org This poses a significant hurdle for achieving sustained protection, as the bacterial population can adapt to immune pressure. plos.org Therefore, a successful vaccine must be designed to overcome this evasive strategy. plos.org
Strategies for Developing Broadly Protective Opa-Based Vaccines
To overcome the challenges of antigenic diversity and phase variation, researchers are exploring strategic approaches to vaccine design that aim to provide broad coverage against the most clinically relevant strains of N. meningitidis.
A key strategy involves focusing vaccine development on the Opa variants that are most commonly associated with "hyperinvasive" meningococcal lineages. These lineages are responsible for the majority of invasive meningococcal disease cases worldwide. nih.gov Population-based studies have revealed that specific combinations of Opa proteins are frequently found in these hyperinvasive strains, such as those belonging to the ST-8, ST-11, ST-32, and ST-41/44 clonal complexes. nih.gov
By targeting the Opa variants prevalent in these clinically significant lineages, it may be possible to develop a vaccine that protects against the strains most likely to cause severe disease. nih.gov This targeted approach moves away from the daunting task of covering all possible Opa variants and instead focuses on a more manageable and impactful subset.
To counter both antigenic variation and phase variation, the development of multicomponent or chimeric vaccines is a promising strategy. nih.gov A multicomponent vaccine would include a carefully selected combination of several different Opa protein variants.
Research has shown that a vaccine containing a specific combination of six different recombinant Opa proteins could theoretically provide bactericidal coverage against 90% of a diverse collection of recent disease-causing isolates from the United Kingdom. nih.gov This suggests that a limited number of well-chosen Opa variants could offer broad protection. plos.org The table below summarizes findings from a study that tested the bactericidal activity of antisera raised against 14 different recombinant Opa proteins from hyperinvasive lineages. nih.gov
Table 1: Bactericidal Activity of Antisera Against Recombinant Opa Proteins
| Recombinant Opa Protein | Clonal Complex Origin | Elicited Bactericidal Antibodies Against Isolates From Clonal Complex(es) |
| Opa 1 | ST-32 | ST-32, ST-41/44 |
| Opa 2 | ST-32 | ST-32 |
| Opa 3 | ST-32 | ST-32 |
| Opa 4 | ST-11 | ST-11, ST-32 |
| Opa 5 | ST-11 | ST-11 |
| Opa 6 | ST-11 | ST-11 |
| Opa 7 | ST-11 | ST-11 |
| Opa 8 | ST-8 | ST-8, ST-11 |
| Opa 9 | ST-8 | ST-8 |
| Opa 10 | ST-8 | ST-8 |
| Opa 11 | ST-41/44 | ST-41/44 |
| Opa 12 | ST-41/44 | ST-41/44, ST-8 |
| Opa 13 | ST-41/44 | ST-41/44 |
| Opa 14 | ST-41/44 | ST-41/44 |
This table is based on data showing that all 14 tested Opa proteins elicited bactericidal antibodies against at least one hyperinvasive meningococcal isolate, with cross-reactive responses observed between different clonal complexes. nih.gov
By incorporating multiple Opa variants into a single vaccine formulation, the likelihood that the bacterium can escape immune detection by switching off a single protein is significantly reduced. Chimeric proteins, which combine immunogenic regions from different Opa variants into a single molecule, represent another advanced approach to broaden the protective immune response.
Future Research Directions for Opa-Based Vaccine Development
The development of a broadly protective vaccine against Neisseria meningitidis remains a significant challenge, primarily due to the antigenic variability of its surface proteins. Opa proteins, despite their diversity, have emerged as promising vaccine candidates. nih.govplos.org However, significant research is required to overcome key hurdles before an effective Opa-based vaccine can be realized. Future research efforts are being directed toward several key areas to address these challenges and harness the full potential of Opa proteins.
A primary obstacle in developing an Opa-based vaccine is the vast antigenic diversity among the numerous Opa variants. nih.gov The polymorphic nature of these proteins means that a vaccine based on a single Opa variant is unlikely to provide broad protection against the multitude of circulating meningococcal strains. Furthermore, the expression of Opa proteins is subject to phase variation, allowing the bacteria to switch expression on and off, which poses another significant challenge for vaccine efficacy. plos.org
Future research will focus on strategic approaches to surmount these issues, including the careful selection of vaccine antigens, the use of advanced molecular techniques to create novel immunogens, and a deeper understanding of the complex interplay between Opa proteins and the host immune system.
Key Research Areas and Detailed Findings
Scientists are pursuing several promising avenues to advance Opa-based vaccine development. These research directions are supported by recent findings that highlight both the challenges and the potential solutions. A central strategy involves tackling the extensive antigenic variation of Opa proteins head-on by identifying combinations of variants that can elicit broad, cross-protective immunity.
Another critical area of future investigation is the phenomenon of phase variation, where the expression of opa genes is turned on or off. plos.org A vaccine targeting an Opa protein will be ineffective if the bacteria in an infected individual have switched off the expression of that specific protein. Research is therefore needed to develop strategies that can circumvent this immune evasion mechanism.
The interaction of Opa proteins with host cells, particularly immune cells, is another complex area requiring further study. Opa proteins are known to bind to carcinoembryonic antigen cell adhesion molecules (CEACAMs) on human cells, which can influence the immune response. nih.govnih.gov Understanding and potentially modulating this interaction is crucial for designing a vaccine that elicits a robust and beneficial immune response.
The table below summarizes key research findings that are shaping the future direction of Opa-based vaccine development.
| Research Area | Key Findings | Implications for Future Research |
| Antigen Selection | Specific combinations of Opa proteins are associated with hyperinvasive meningococcal lineages. nih.govox.ac.uk A combination of six carefully selected Opa proteins could theoretically provide 90% coverage against a diverse collection of UK isolates. nih.gov | Focus on identifying the most immunogenic and conserved Opa variants within and across different meningococcal lineages to formulate a multivalent vaccine. |
| Overcoming Phase Variation | The lack of expression of some Opa proteins, even when the genes are present, highlights the challenge of phase variation. plos.org | Development of vaccines that include multiple Opa variants to increase the probability of targeting an expressed protein. plos.org |
| Immunomodulatory Effects | Opa proteins can interact with CEACAM1 on T cells, which has the potential to inhibit T-cell responses. However, studies show that other bacterial components may overcome this inhibition, leading to a proliferative T-cell response. nih.gov | Further investigation into the net effect of Opa-CEACAM interactions during infection and vaccination to ensure the vaccine formulation leads to a protective immune response. |
| Novel Vaccine Technologies | Immunoinformatics and reverse vaccinology can be used to identify promising B-cell and T-cell epitopes from the Opa protein sequence for inclusion in a chimeric vaccine. biointerfaceresearch.com DNA shuffling technologies offer a method to create novel chimeric antigens that could induce broader immune responses. nih.gov | Application of computational and molecular engineering tools to design optimized Opa-based antigens with enhanced immunogenicity and cross-reactivity. |
Future research will likely involve a multi-pronged approach that combines population genetics to identify the most relevant Opa variants, advanced molecular biology to design and produce these antigens, and detailed immunological studies to ensure the resulting vaccine is both safe and effective. The ultimate goal is to develop a universal meningococcal vaccine, and Opa proteins remain a critical component in this endeavor.
Q & A
Q. What is the functional role of Opa proteins in Neisseria meningitidis pathogenesis?
Opa proteins are integral outer membrane adhesins that mediate bacterial adherence to host epithelial and endothelial cells via interactions with human receptors such as CEACAM (carcinoembryonic antigen-related cell adhesion molecules) and heparan sulfate proteoglycans (HSPGs) . They also modulate host immune responses by binding to T cells and neutrophils, potentially suppressing phagocytosis or altering inflammatory signaling . Methodologically, their role is studied using opa-deficient mutant strains constructed via homologous recombination, followed by adhesion assays (e.g., flow cytometry) and immune cell co-culture experiments .
Q. How does the genetic structure of opa genes contribute to antigenic diversity?
The opa gene family consists of 4–5 loci per strain, each containing hypervariable regions (HV1, HV2) and a semivariable (SV) region . Phase variation via slipped-strand mispairing enables stochastic on/off switching of individual opa genes, while recombination between loci generates antigenic diversity. This variability is analyzed through PCR amplification of opa loci, Southern blotting, and sequencing of variable regions to map epitopes recognized by monoclonal antibodies .
Q. What experimental models are used to study Opa-mediated host-pathogen interactions?
Key models include:
- In vitro adherence assays using human epithelial (HeLa) or endothelial cells to quantify bacterial binding .
- Transgenic mouse models expressing human CEACAM1 to study Opa-CEACAM interactions in vivo .
- Flow cytometry to localize Opa on the bacterial surface and assess antibody accessibility .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Opa’s role in immune evasion versus pro-inflammatory responses?
Conflicting reports arise from Opa’s dual interactions: some variants suppress T cell activation via CEACAM1, while others trigger neutrophil inflammation via HSPGs . To dissect this, studies use:
- Isogenic mutant panels : Strains expressing single Opa variants or lacking opa genes to isolate specific effects .
- Transcriptomic profiling : RNA sequencing of host cells exposed to Opa+ vs. Opa- bacteria to identify differentially regulated immune pathways .
- Structural mapping : Peptide-based epitope analysis to correlate Opa sequence variations with functional outcomes .
Q. What methodologies identify Opa interactions with host receptors at the molecular level?
- Co-immunoprecipitation (Co-IP) : Pull-down assays using recombinant CEACAM1 or HSPG fragments to confirm direct binding .
- Surface plasmon resonance (SPR) : Quantifies binding affinity between purified Opa proteins and receptor fragments .
- Cryo-electron microscopy : Resolves 3D structures of Opa-receptor complexes to map critical interaction domains .
Q. How can phase variation complicate the assessment of Opa as a vaccine candidate?
Phase variation leads to heterogeneous Opa expression within bacterial populations, reducing antigen consistency. To address this:
- Locked Opa variants : Genetically engineered strains with inactivated phase variation mechanisms (e.g., modified poly-C tracts) ensure stable expression .
- Multivalent formulations : Vaccines combining multiple Opa variants from hyperinvasive lineages (e.g., H44/76) broaden coverage .
- Bactericidal assays : Sera from immunized animals are tested against phase-varied Opa+ strains to measure cross-reactivity .
Q. What bioinformatic tools analyze opa gene evolution and selection pressures?
- PAML (Phylogenetic Analysis by Maximum Likelihood) : Detects positive selection in opa hypervariable regions using dN/dS ratios .
- BLAST-based phylogenetics : Compares opa sequences across Neisseria species to identify horizontal gene transfer events .
- Microsatellite analysis : Tracks poly-C tract lengths in opa promoters to predict phase variation rates .
Methodological Considerations
Q. How are opa knockout mutants validated for functional studies?
- PCR and sequencing : Confirm insertion of antibiotic resistance markers (e.g., aph3 or ermC) into target opa loci .
- Western blotting : Verifies loss of Opa expression using variant-specific monoclonal antibodies .
- Phenotypic assays : Compare adhesion, invasion, and immune modulation between wild-type and mutants .
Q. What proteomic approaches characterize Opa expression under different growth conditions?
- 2D gel electrophoresis : Resolves Opa isoforms by molecular weight and isoelectric point, with identification via MALDI-TOF .
- LC-MS/MS : Quantifies Opa abundance in outer membrane vesicles (OMVs) or whole-cell lysates .
- Transcriptomics : Correlates opa mRNA levels with protein expression using RNA-seq and parallel reaction monitoring (PRM) .
Data Contradictions and Solutions
Q. Why do some studies report Opa as protective in vaccines while others highlight its immune-evasive properties?
Opa’s duality arises from strain-specific variant expression and host receptor heterogeneity. For example:
- Protective responses : Immunization with conserved Opa epitopes (e.g., HV2 regions) elicits bactericidal antibodies .
- Immune evasion : CEACAM1-binding Opa variants suppress T cell activation, necessitating exclusion from vaccine formulations .
Solution: Use structural biology to design chimeric antigens retaining conserved bactericidal epitopes while removing immunosuppressive domains .
Tables for Key Findings
| Vaccine Study | Opa Variant | Outcome | Reference |
|---|---|---|---|
| Murine immunization | H44/76 OpaA | 80% survival in challenge model | |
| Multivalent formulation | OpaA + OpaB | Broadened bactericidal coverage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
